

hDHODH-IN-3: A Technical Guide for Autoimmune Disease Research

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Compound of Interest

Compound Name: hDHODH-IN-3

Cat. No.: B2675393

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Introduction

Human dihydroorotate dehydrogenase (hDHODH) has emerged as a significant therapeutic target for autoimmune diseases. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells such as activated lymphocytes. Inhibition of hDHODH depletes the pyrimidine pool, thereby suppressing the clonal expansion of T and B cells that drive autoimmune pathology. This guide provides a comprehensive technical overview of **hDHODH-IN-3**, a known inhibitor of hDHODH, within the context of autoimmune disease research. While specific data on **hDHODH-IN-3** in autoimmune models is not currently available in the public domain, this document outlines its known biological activity, the broader role of hDHODH inhibitors in autoimmunity, and detailed experimental protocols that can be adapted for its evaluation.

hDHODH-IN-3, also identified as compound 21d, is a known inhibitor of human dihydroorotate dehydrogenase (HsDHODH).[1][2] Its primary reported biological activity is the inhibition of measles virus replication, with a pMIC50 value of 8.6.[1][2] While its efficacy in autoimmune disease models has not been publicly documented, its action as an hDHODH inhibitor suggests potential therapeutic utility in this area.

Core Concepts: The Role of hDHODH in Autoimmunity

Autoimmune diseases are characterized by an aberrant immune response against self-antigens, leading to chronic inflammation and tissue damage. This process is heavily dependent on the proliferation of autoreactive T and B lymphocytes. These activated immune cells have a high demand for nucleotides to support DNA replication and cell division.

The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of pyrimidine nucleotides. By inhibiting hDHODH, the rate-limiting enzyme in this pathway, the supply of essential pyrimidines (uridine and cytidine) is restricted. This has a cytostatic effect on rapidly proliferating lymphocytes, thereby dampening the autoimmune response.

Quantitative Data

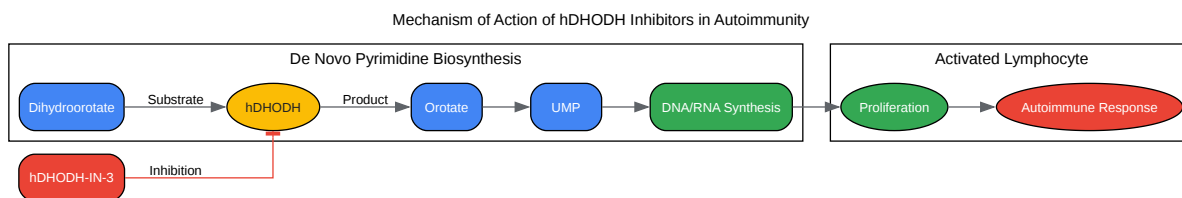
Specific quantitative data for **hDHODH-IN-3** in the context of autoimmune disease research, such as IC50 values against hDHODH, efficacy in animal models of autoimmunity (e.g., collagen-induced arthritis), or pharmacokinetic profiles, are not available in the reviewed literature. The only publicly available quantitative measure of its biological activity is its anti-measles virus potency.

Table 1: Known Biological Activity of **hDHODH-IN-3**

Parameter	Value	Reference
Target	Human Dihydroorotate Dehydrogenase (HsDHODH)	[1] [2]
Known Activity	Inhibition of measles virus replication	[1] [2]
pMIC50	8.6	[1] [2]

Signaling Pathways and Experimental Workflows

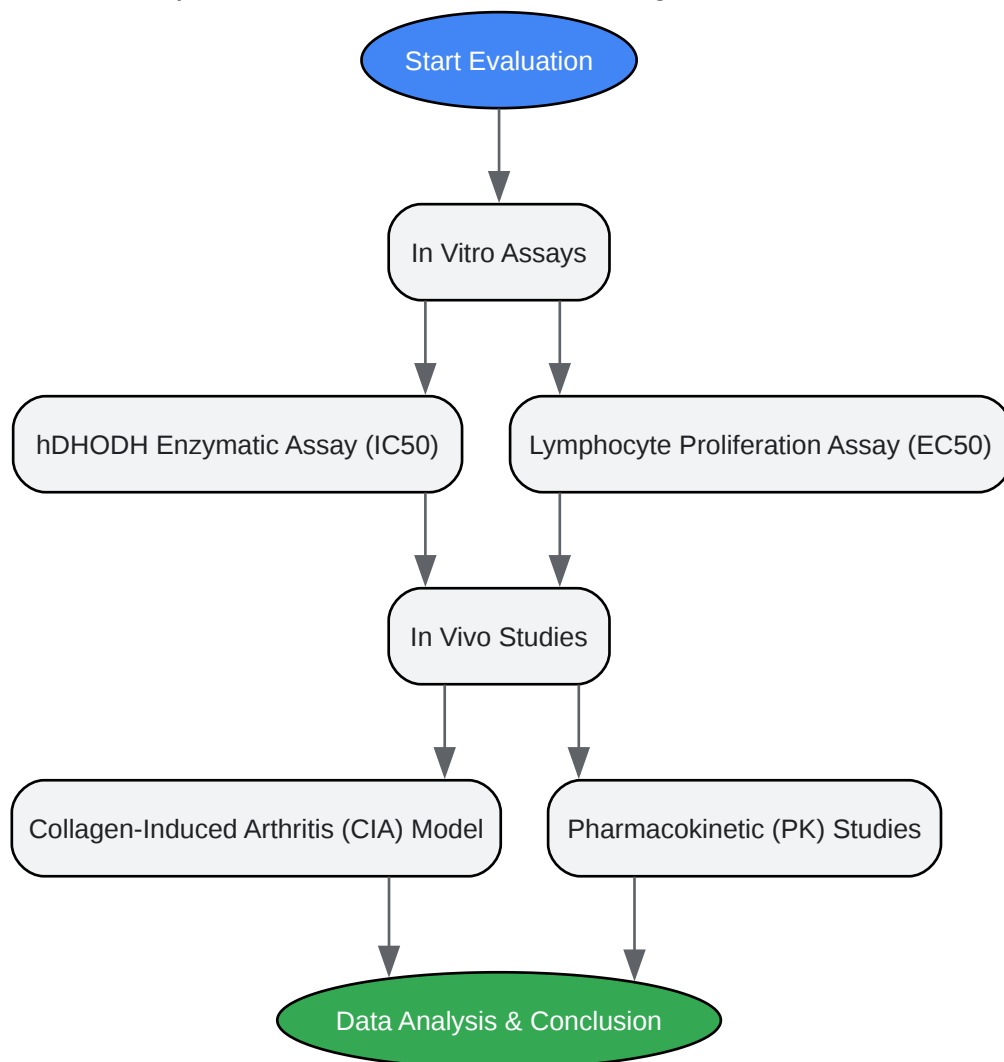
To visualize the mechanism of action and experimental approaches for evaluating hDHODH inhibitors like **hDHODH-IN-3**, the following diagrams are provided.



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Mechanism of hDHODH Inhibition

Experimental Workflow for Evaluating hDHODH-IN-3



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